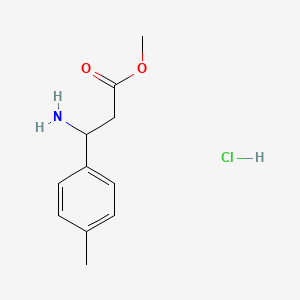

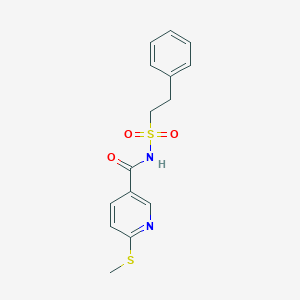

7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with potential therapeutic applications. It belongs to the class of purine derivatives and has been studied extensively in recent years due to its unique properties.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis and evaluation of various substituted pyridines and purines, including 7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, have contributed significantly to the understanding of their biological activities. Compounds containing the 2,4-thiazolidinedione moiety, derived from corresponding purines, have been investigated for their potential effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activities in vivo. Such studies have laid the groundwork for further pharmacological exploration of these compounds, highlighting their potential in therapeutic applications (Kim et al., 2004).

Protective Groups in Synthesis

In the realm of chemical synthesis, the use of protective groups plays a pivotal role in achieving desired structural modifications while preserving sensitive functional groups. Research has delved into the utilization of thietanyl protective groups for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This approach addresses challenges associated with debenzylation in purine synthesis, offering a new route to obtain 1-benzyl-3,7-dihydro-1H-purine-2,6-diones with potential biological significance (Khaliullin & Shabalina, 2020).

Catalysis in Organic Synthesis

The application of catalysts such as theophylline in organic synthesis has opened new avenues for the efficient and environmentally friendly synthesis of complex molecules. For instance, theophylline has been utilized as a green catalyst in the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] and benzo[a]pyrano[2,3-c]phenazine derivatives. This catalytic approach not only enhances reaction efficiency but also aligns with principles of green chemistry by minimizing solvent use and simplifying purification steps (Yazdani-Elah-Abadi et al., 2017).

Antiproliferative Activity

The exploration of novel purine derivatives for their antiproliferative activity against cancer cell lines has yielded promising results. Specifically, the synthesis of new 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and their evaluation for cell antiproliferation activity highlight the potential of purine-based compounds in cancer therapy. The identification of compounds with significant inhibitory effects on carcinoma cell lines underscores the importance of purine derivatives in the development of anticancer agents (Chandrappa et al., 2008).

Propriétés

IUPAC Name |

7-benzyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19-13-12(14(22)18-15(19)23)20(10-11-6-3-2-4-7-11)16(17-13)24-9-5-8-21/h2-4,6-7,21H,5,8-10H2,1H3,(H,18,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQDTDXMVNUHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2376756.png)

![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)

![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)

![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)

![N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2376761.png)

![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)

![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)